molecular formula C10H20N2O4 B7840473 (2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Cat. No.: B7840473
M. Wt: 232.28 g/mol
InChI Key: GLZZMUULAVZVTA-ZETCQYMHSA-N
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Description

Compound “(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” is a chemical entity known for its unique properties and applications in various fields. It is often utilized in scientific research due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” involves specific reaction conditions and reagents. One common method includes the reaction of dimethyl sulfoxide with iodomethane, resulting in the formation of the desired compound . The reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency and quality. Advanced purification techniques are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: Compound “(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: It participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.

Scientific Research Applications

Compound “(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Uniqueness: Compound “(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” is unique due to its specific chemical structure and reactivity profile. It offers distinct advantages in certain reactions and applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZMUULAVZVTA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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